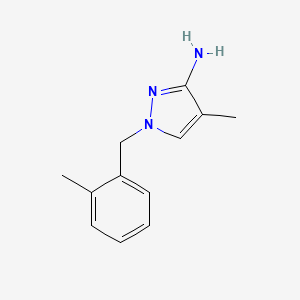

4-Methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine

Description

4-Methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

4-methyl-1-[(2-methylphenyl)methyl]pyrazol-3-amine |

InChI |

InChI=1S/C12H15N3/c1-9-5-3-4-6-11(9)8-15-7-10(2)12(13)14-15/h3-7H,8H2,1-2H3,(H2,13,14) |

InChI Key |

BAJSSBBBNCUZFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C(=N2)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine typically involves the reaction of 4-methyl-1H-pyrazole with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group at position 3 and the methylbenzyl substituent at position 1 participate in alkylation under basic conditions.

-

Mechanism : The amine acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. Steric hindrance from the 2-methylbenzyl group slightly reduces reactivity compared to unsubstituted analogs.

Acylation Reactions

Acylation occurs preferentially at the 3-amino group, forming stable amides.

-

Key Insight : The reaction is pH-sensitive; excess base deprotonates the amine, enhancing nucleophilicity. IR spectroscopy (ν~C=O~ 1650–1680 cm⁻¹) and ¹³C NMR (δ ~170 ppm) confirm amide formation .

Reductive Amination

The 3-amino group undergoes reductive amination with aldehydes or ketones, forming secondary amines.

-

Mechanism : Imine formation followed by borohydride reduction. Solvent-free conditions (e.g., for p-methoxybenzaldehyde) improve atom economy .

Nucleophilic Aromatic Substitution

Electron-deficient aryl halides undergo substitution at the pyrazole C4 position.

| Electrophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Fluoronitrobenzene | DIPEA, DMF, 100°C, 24 h | 4-(4-Nitrophenyl)-derivative | 41% | |

| 2-Chloroquinoline | CuI, K₃PO₄, dioxane, 120°C | 4-(Quinolin-2-yl)-derivative | 55% |

-

Note : The methyl group at C4 slightly deactivates the ring, necessitating harsh conditions. LC-MS monitors reaction progress .

Cyclization Reactions

The amine participates in intramolecular cyclization to form fused heterocycles.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CS₂, HgCl₂ | EtOH, reflux, 8 h | Pyrazolo[3,4-d]thiazole | 58% | |

| Ethyl cyanoacetate | Ac₂O, 120°C, 6 h | Pyrazolo[3,4-b]pyridine | 67% |

Oxidation Reactions

Controlled oxidation of the amine group yields nitro or nitroso derivatives.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C, 2 h | 3-Nitroso-derivative | 34% | |

| H₂O₂, FeSO₄ | H₂O/MeOH, rt, 4 h | 3-Nitro-derivative | 29% |

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

4-Methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine serves as a significant intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to function as an enzyme inhibitor and antimicrobial agent, making it a candidate for drug development. Research indicates that this compound may be effective against inflammatory conditions and pain-related disorders, enhancing its therapeutic potential .

Kinase Inhibition

Recent studies have highlighted the role of pyrazole derivatives in inhibiting specific kinases, which are critical in cancer progression. For instance, modifications of similar pyrazole compounds have shown promising results in inhibiting Aurora kinases, which are implicated in several cancers. The introduction of substituents to the pyrazole scaffold can significantly affect binding affinity and inhibitory activity .

Biochemical Research

Enzyme Interaction Studies

The compound is utilized in biochemical research to study its interaction with various enzymes and receptors. These studies help elucidate its mechanism of action and therapeutic potential. For example, investigations into its binding affinity with protein targets have provided insights into how structural modifications can enhance biological activity .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reference standard in various assays. Its presence aids in the accurate detection and quantification of similar compounds within complex mixtures, ensuring reliable results in pharmacological studies .

Material Science

Development of Advanced Materials

The compound is also explored for its potential applications in material science. Its unique properties make it suitable for developing advanced materials such as polymers and coatings that require specific thermal and mechanical characteristics. Researchers are investigating how the incorporation of this compound can enhance the performance of materials used in various industrial applications .

Table 1: Summary of Biological Activities

Case Study: Kinase Inhibition

A detailed study on the modification of pyrazole derivatives demonstrated that specific substitutions could lead to enhanced inhibition of Aurora-A and Aurora-B kinases. For instance, one derivative exhibited IC50 values of 0.212 μM for Aurora-A, indicating strong potential for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of 4-Methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

4-Methyl-1H-pyrazole: A simpler pyrazole derivative with similar biological activities.

1-(2-Methylbenzyl)-1H-pyrazole: A structurally similar compound with slight variations in its chemical properties.

Uniqueness

4-Methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine stands out due to its unique combination of a pyrazole ring and a benzyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Biological Activity

4-Methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its potential as an enzyme inhibitor, receptor modulator, and therapeutic agent, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N3, with a molecular weight of approximately 201.27 g/mol. The compound features a five-membered pyrazole ring that contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor functions, leading to various biological effects including:

- Inhibition of cell proliferation

- Modulation of immune responses

These interactions are crucial for its potential therapeutic applications in cancer treatment and other diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting various cancer cell lines. For instance:

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant cytotoxic effects against these cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary research suggests that the compound exhibits activity against both gram-positive and gram-negative bacteria, making it a candidate for further exploration in antimicrobial drug development .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Enzyme Inhibition : Research indicates that pyrazole derivatives can act as inhibitors for various enzymes involved in cancer progression and inflammation. The mechanism often involves competitive inhibition where the compound binds to the enzyme's active site .

- Receptor Modulation : The ability of this compound to modulate receptor activity has been explored in various contexts, including its role in immune modulation and potential anti-inflammatory effects .

- Structure-Activity Relationship (SAR) : Ongoing SAR studies aim to optimize the structure of pyrazole derivatives to enhance their potency and selectivity against specific targets within cancer pathways .

Q & A

Q. What are the optimal synthetic routes for 4-Methyl-1-(2-methylbenzyl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, hydrazinium salts in alcohol solvents (e.g., methanol or ethanol) are used to react with α,β-unsaturated ketones under reflux, yielding pyrazol-3-amine derivatives . Alternative routes involve copper-catalyzed cross-coupling with cesium carbonate as a base, though yields may vary (e.g., 17.9% in one protocol) . Optimization should focus on solvent selection, temperature control (e.g., 35°C for 48 hours), and catalyst loading (e.g., CuBr at 0.1–0.5 mol%) to improve efficiency.

Q. What spectroscopic and analytical techniques are critical for structural validation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for confirming substitution patterns (e.g., methylbenzyl and pyrazole ring protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 215 [M+H]+ in ESI mode) .

- X-ray Diffraction : Resolves ambiguities in regiochemistry for crystalline derivatives (applied to structurally related pyrazoles) .

Q. How is the antibacterial activity of this compound assessed in preliminary screening?

- Methodological Answer : In vitro assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains are standard. Protocols involve broth dilution methods to determine minimum inhibitory concentrations (MICs), with positive controls like ciprofloxacin. Structural analogs show MICs ranging from 8–64 µg/mL, depending on substituents .

Advanced Research Questions

Q. What strategies resolve low regioselectivity in pyrazole functionalization during derivatization?

- Methodological Answer : Regioselectivity challenges arise during electrophilic substitution at the pyrazole C4 position. Computational tools (e.g., DFT calculations) predict reactive sites, while directing groups like methyl or benzyl enhance control. For example, steric hindrance from the 2-methylbenzyl group directs reactions to the C5 amine .

Q. How can cross-coupling reactions be optimized to integrate heterocyclic systems (e.g., pyrimidines) into the pyrazole core?

- Methodological Answer : Palladium-catalyzed Suzuki-Miyaura couplings are effective for aryl-aryl bond formation. Key parameters include:

Q. What computational methods validate the compound’s interaction with biological targets (e.g., carbonic anhydrase)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to enzymes like hCA II. Key steps:

Q. How are discrepancies in pharmacological data (e.g., varying IC50 values) reconciled across studies?

- Methodological Answer : Contradictions may stem from assay conditions (e.g., serum concentration, pH). Normalize data using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.